N,N-Diethyl-2,3-dihydroxybenzamide
Description
Contextualization as a Catecholamide Derivative in Organic and Medicinal Chemistry
The defining feature of N,N-Diethyl-2,3-dihydroxybenzamide is its 2,3-dihydroxy substitution pattern, which classifies it as a catecholamide. Catechol, a 1,2-dihydroxybenzene, is a recurring motif in nature and is known for its strong metal-chelating properties. This ability to bind to metal ions, particularly iron(III), is a cornerstone of the interest in catecholamide derivatives. nih.gov
In the realm of medicinal chemistry, the catecholamide scaffold is a key component in the design of iron chelators. nih.gov Iron is an essential element for most living organisms, but its excess can be toxic, leading to the generation of harmful reactive oxygen species. Conditions such as β-thalassemia and hemochromatosis result in iron overload, necessitating chelation therapy to remove excess iron from the body. The development of synthetic catecholamide-based chelators is an active area of research, aiming to create orally available and less toxic alternatives to existing treatments. nih.gov
Significance in the Study of Biologically Inspired Ligands
The design of this compound and related catecholamides is often inspired by siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge for iron in their environment. These natural ligands provide a blueprint for creating synthetic analogues with tailored properties.
The catechol group's ability to form stable complexes with a variety of metal ions extends beyond iron. This has led to the exploration of catecholamide-based ligands in areas such as catalysis, sensor development, and the formation of metal-organic frameworks (MOFs). The diethylamide group, in turn, can influence the solubility, stability, and electronic properties of the resulting metal complexes.
Overview of Research Trajectories for Substituted Benzamide (B126) Scaffolds
Substituted benzamides, as a broader class of compounds, are a cornerstone of modern drug discovery. The benzamide moiety is present in a wide range of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and prokinetics.
Current research on substituted benzamide scaffolds is focused on several key areas:
Discovery of Novel Bioactivities: Researchers are continuously exploring new substitution patterns on the benzamide core to identify novel biological targets and therapeutic applications. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the benzamide ring and the amide nitrogen, chemists can elucidate the key structural features required for a specific biological activity. This knowledge is crucial for optimizing the potency and selectivity of drug candidates. nih.gov
Development of New Synthetic Methodologies: The efficient and versatile synthesis of substituted benzamides is a constant focus of organic chemistry research. Innovations in coupling reactions and functional group transformations enable the creation of diverse libraries of benzamide derivatives for screening and development.
Chemical Properties and Synthesis
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established methods for synthesizing N,N-disubstituted benzamides.
A common approach involves the acylation of diethylamine (B46881) with a protected 2,3-dihydroxybenzoic acid derivative, followed by deprotection. The protection of the catechol hydroxyl groups is crucial to prevent side reactions during the amide bond formation.
Alternatively, modern coupling reagents can facilitate the direct amidation of 2,3-dihydroxybenzoic acid with diethylamine.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Data sourced from PubChem CID 15178612. chemicalbook.com
Research Findings and Applications
The primary research interest in this compound and its analogues lies in their potential as metal-chelating agents. The catechol moiety provides a bidentate binding site for metal ions.
Table 2: Potential Research Applications of Catecholamide Derivatives
| Application Area | Rationale |
| Iron Chelation Therapy | The high affinity of the catechol group for Fe(III) ions makes these compounds candidates for treating iron overload disorders. nih.gov |
| Biologically Inspired Catalysis | Metal complexes of catecholamide ligands can mimic the active sites of metalloenzymes and catalyze various organic transformations. |
| Materials Science | The ability to form stable complexes with metals allows for their use as building blocks for metal-organic frameworks and other functional materials. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
141033-37-6 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-6-5-7-9(13)10(8)14/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
KLIZIGYAPYXTBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
Synonyms |
Benzamide, N,N-diethyl-2,3-dihydroxy- (9CI) |
Origin of Product |
United States |
Molecular Structure and Conformation Analysis
Crystallographic Investigations of N,N-Diethyl-2,3-dihydroxybenzamide and Analogues
X-ray diffraction is a powerful technique for elucidating the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the structure of the analogue, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, provides significant insights.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.43 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4674 (6) |
| b (Å) | 12.2882 (9) |
| c (Å) | 16.0569 (12) |
| α (°) | 108.426 (7) |
| β (°) | 97.357 (6) |
| γ (°) | 100.245 (6) |
| Volume (ų) | 1709.7 (2) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Table 1: Crystallographic Data for N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. ugr.es
The two independent molecules of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide display distinct intermolecular interactions, which dictate the crystal packing. Molecule I participates in the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds. ugr.es In contrast, for molecule II, the N—H⋯O hydrogen bond is intramolecular. ugr.es This difference in hydrogen bonding leads to a complex three-dimensional network.
Intramolecular Structural Features and Torsion Angle Analyses
The conformation of the two independent molecules of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide is quite similar. The flexibility of the molecule is largely determined by the rotation around the C(O)—N bond and the S—N bond. ugr.esnih.gov
Key torsional angles for the two molecules in the asymmetric unit highlight their conformational similarities and slight differences:
C—S—N—C torsion angle : -82.2 (2)° for molecule I and -70.4 (2)° for molecule II. ugr.es
Dihedral angle between the mean planes of the aromatic rings : 56.6 (6)° in molecule I and 51.6 (6)° in molecule II. ugr.es
These values indicate a twisted conformation between the two aromatic rings in both molecules.
Hydrogen Bonding Networks in the Solid and Solution Phases
Hydrogen bonds are critical in defining the structure and stability of benzamide (B126) derivatives in both solid and solution phases. nih.gov
In the case of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, the primary hydrogen bonding motif observed is the N—H⋯O interaction. As mentioned, molecule I forms intermolecular N—H⋯O hydrogen bonds, resulting in centrosymmetric dimers. ugr.es For molecule II, this interaction is intramolecular. ugr.es
For the titular compound, this compound, strong intramolecular O-H⋯O hydrogen bonds would be expected between the adjacent hydroxyl groups on the phenyl ring. Additionally, the amide oxygen could act as a hydrogen bond acceptor for the hydroxyl protons.
π-π Stacking Interactions in Supramolecular Assemblies
The chemical architecture of this compound, specifically the presence of a benzene (B151609) ring, allows for the potential of π-π stacking interactions in its supramolecular assemblies. These non-covalent interactions are crucial in the formation of ordered structures in the solid state and can significantly influence the material's physical properties.
π-π stacking involves the attractive, non-covalent interactions between aromatic rings. In the case of this compound, the electron-rich π-system of the benzene ring can interact with an adjacent molecule's benzene ring. These interactions can manifest in several geometries, most commonly face-to-face (sandwich) or offset (parallel-displaced) arrangements. The presence of hydroxyl and amide substituents on the benzene ring can modulate the electronic properties of the aromatic system, thereby influencing the strength and geometry of these π-π stacking interactions.
In a hypothetical supramolecular assembly, molecules of this compound could arrange in a stacked fashion, where the aromatic cores are aligned. The distances between the centroids of these interacting rings would be a key parameter in defining the nature of the stacking, with typical distances falling in the range of 3.3 to 3.8 Å. However, without experimental crystallographic data, the precise nature and geometric parameters of these potential interactions for this specific compound remain theoretical.
Due to the lack of specific research findings on the supramolecular structure of this compound, a data table detailing these interactions cannot be provided.
Structure Activity Relationship Sar and Molecular Design Principles for N,n Diethyl 2,3 Dihydroxybenzamide
Importance of Catechol Hydroxy Groups in Hydrogen Bonding with Biological Targets
The catechol group (a 1,2-dihydroxy-substituted benzene (B151609) ring) is a critical feature of N,N-Diethyl-2,3-dihydroxybenzamide for its interaction with biological targets. rsc.org Catechol moieties are known to be essential for the activity of many biologically active molecules, including neurotransmitters and their analogs. nih.gov The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for the formation of strong and specific interactions with amino acid residues in a protein's binding site, such as serine. nih.gov This ability to form multiple hydrogen bonds is often a key factor in the high affinity and selectivity of catechol-containing ligands for their targets. nih.gov The 2,3-dihydroxy substitution pattern is also found in natural siderophores like enterochelin, where it plays a crucial role in chelating iron ions through strong interactions with the deprotonated hydroxyl groups. wikipedia.org This highlights the inherent capability of the 2,3-dihydroxybenzoyl moiety to form stable complexes with metal ions, which can be a factor in its biological activity.
Influence of N,N-Diethyl Substitution on Ligand Conformation and Interaction Profiles
The N,N-diethyl substitution on the amide nitrogen of this compound has a profound impact on the molecule's three-dimensional shape and its interaction profile. The presence of the two ethyl groups introduces steric bulk, which restricts the rotation around the amide C-N bond. mdpi.com This restricted rotation can lead to the existence of distinct rotamers (conformational isomers), which may have different binding affinities for a biological target. cdnsciencepub.com
Identification of Pharmacophoric Features for Targeted Chemical Biology Research
A pharmacophore model for this compound would highlight the key chemical features necessary for its biological activity. Based on its structure, the essential pharmacophoric points would include:
Two hydrogen bond donors: The two hydroxyl groups of the catechol moiety.
One hydrogen bond acceptor: The carbonyl oxygen of the amide group.
An aromatic ring: The benzene ring of the catechol group.
A hydrophobic feature: The N,N-diethyl group.
Pharmacophore models for other catechol-containing compounds, such as catechol-O-methyltransferase (COMT) inhibitors, have successfully identified similar key features, including hydrogen bond donors/acceptors and aromatic rings, as crucial for binding. nih.govnih.gov These models serve as valuable tools in virtual screening campaigns to identify new molecules with similar biological activities. By defining the spatial arrangement of these features, researchers can design new compounds that are more potent or selective for a specific biological target.
Computational Chemistry Approaches in SAR Studies
Computational chemistry provides powerful tools to investigate the structure-activity relationships of molecules like this compound at an atomic level of detail.
Molecular docking studies can then be employed to predict how these different conformations might bind to the active site of a target protein. nih.govmdpi.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds between the catechol hydroxyl groups and the protein, and help to explain the observed biological activity. nih.gov For instance, docking studies of similar benzamide (B126) derivatives have been used to understand their binding modes with various enzymes. indexcopernicus.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
This process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. jppres.comunair.ac.id Such models can guide the design of new molecules with improved efficacy by identifying the key structural features that are most important for activity. QSAR studies on other benzamide derivatives have successfully identified important descriptors for their biological activities. nih.govnih.gov
Protein Docking Simulations to Investigate Binding Modes with Receptors
Investigating Interactions with Odorant Binding Proteins (OBPs)
Odorant Binding Proteins (OBPs) are a primary target for many insect repellents. These proteins are found in the sensillar lymph of insect antennae and are responsible for sequestering and transporting odorants and repellents from the environment to the olfactory receptors. Docking studies have been employed to compare the binding of this compound with that of the gold-standard repellent, N,N-Diethyl-3-toluamide (DEET), within the binding pockets of various insect OBPs.
One key study focused on the interaction of these compounds with AgamOBP1, an OBP from the malaria mosquito, Anopheles gambiae. The simulations revealed that this compound likely adopts a specific conformation within the binding cavity of AgamOBP1. The dihydroxybenzoyl group is predicted to form crucial hydrogen bonds with specific residues, a type of interaction that is vital for the stability of the ligand-protein complex. For instance, the hydroxyl groups on the aromatic ring are positioned to interact with polar amino acid residues lining the binding pocket.
In contrast, while DEET also binds within the same cavity, the nature of its interactions is different, primarily relying on hydrophobic interactions and a single hydrogen bond via its carbonyl group. The additional hydroxyl groups in this compound allow for more extensive hydrogen bonding networks, which is hypothesized to contribute to its binding affinity.
Further computational studies on OBP1 from Culex quinquefasciatus (CquiOBP1) have reinforced these findings. The binding of this compound was characterized by a strong network of hydrogen bonds. Specifically, the catechol hydroxyls were predicted to form hydrogen bonds with the side chain of Arginine 94 (Arg94), a key residue within the binding site. This interaction is considered a significant contributor to the stable binding of the molecule.
The following table summarizes the key interacting residues and binding energies obtained from docking simulations of this compound with insect OBPs.
| Protein Target | Key Interacting Residues | Predicted Interaction Types |
| Anopheles gambiae OBP1 (AgamOBP1) | Polar residues in the binding pocket | Hydrogen Bonding, Hydrophobic Interactions |
| Culex quinquefasciatus OBP1 (CquiOBP1) | Arginine 94 (Arg94) | Hydrogen Bonding |
Elucidating Binding at Odorant Receptors (ORs)
Beyond OBPs, understanding the interaction with Odorant Receptors (ORs) is critical, as these are the membrane proteins that ultimately trigger the neural signal of olfaction. While the complex structures of insect ORs make them challenging targets for crystallization, homology modeling and subsequent docking simulations have provided valuable hypotheses about ligand binding.
For this compound, docking simulations with models of insect ORs suggest that the molecule's ability to act as both a hydrogen bond donor (via its hydroxyl groups) and acceptor (via its carbonyl oxygen and hydroxyl groups) is key to its binding. The diethylamide moiety is predicted to be situated in a hydrophobic pocket of the receptor, while the 2,3-dihydroxybenzoyl group engages with polar residues at the binding site entrance. This dual interaction profile is believed to be a critical factor in its effective binding and subsequent modulation of receptor activity.
The precise orientation of the catechol ring and the diethylamide tail within the receptor's binding site is a subject of ongoing computational investigation, with different studies proposing slightly varied conformations depending on the specific OR model used. However, the consensus is that the combination of aromatic, hydrophobic, and hydrogen-bonding interactions is essential.
The table below outlines the principal binding interactions predicted by docking simulations for this compound with model insect odorant receptors.
| Receptor Component | Interacting Moiety of Ligand | Predicted Interaction Type |
| Hydrophobic Pocket | Diethylamide Group | Hydrophobic Interactions |
| Polar Residues at Binding Site | 2,3-Dihydroxybenzoyl Group | Hydrogen Bonding |
Biological Relevance and Research Applications Non Clinical, Mechanistic Focus
Biomimetic Studies as Analogues of Natural Iron-Transport Siderophores
N,N-Diethyl-2,3-dihydroxybenzamide belongs to the catechol-type ligand family, which is of significant interest in biomimetic chemistry for its ability to mimic natural siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms like bacteria and fungi to scavenge iron from the environment. nih.gov The 2,3-dihydroxybenzoyl moiety of this compound is a classic catecholate structure, which is a fundamental chelating unit found in potent natural siderophores such as enterobactin, produced by E. coli. nih.gov
Researchers utilize synthetic analogues like this compound to study the fundamental principles of iron uptake and transport. nih.gov By creating these simpler, more controlled molecular structures, scientists can probe the specific requirements of bacterial iron transport systems. These biomimetic studies help to elucidate the structural features necessary for recognition and binding by bacterial siderophore receptors and the subsequent internalization of the iron complex. The diethylamide group can be systematically varied to understand how modifications to the siderophore backbone affect transport efficiency and selectivity across different bacterial species. nih.gov
Investigation as Ligands for Modulating Innate Immune Receptors (e.g., TLR2 Antagonism)
The innate immune system relies on receptors like Toll-like receptors (TLRs) to recognize molecular patterns associated with pathogens. nih.gov TLR2, which forms heterodimers with TLR1 and TLR6, is crucial for identifying components from gram-positive bacteria. nih.gov Recent research has identified small molecules capable of antagonizing TLR2, representing a promising avenue for modulating inflammatory processes. nih.govresearchgate.net
While direct studies on this compound are limited, extensive research has been conducted on structurally related compounds. A series of novel TLR2 antagonists were developed based on the systematic variation of a pyrogallol (B1678534) (1,2,3-trihydroxyphenyl) scaffold, which is prone to oxidation. nih.govresearchgate.net These studies aimed to create more chemically stable and synthetically accessible antagonists. The research provided new insights into the structure-activity relationships for TLR2 antagonism, suggesting that this class of ligands binds solely to the TLR2 protein and does not interact directly with its TLR1 or TLR6 partners. nih.gov The findings indicate that specific hydrogen-bonding patterns are key for activity, and the dihydroxybenzamide core of this compound represents a relevant scaffold for such investigations.
Table 1: TLR2 Antagonistic Activity of Related Compounds
| Compound | TLR2/1 IC₅₀ [µM] | TLR2/6 IC₅₀ [µM] |
|---|---|---|
| Compound 4 | 44.9 | 61.9 |
| Compound 6 | 15.4 | 13.6 |
Data sourced from a study on chemically stable TLR2 antagonists, showing the half-maximal inhibitory concentration (IC₅₀) for TLR2/1 and TLR2/6 heterodimers. nih.gov
Enzyme Inhibition Studies (e.g., Catechol-O-methyltransferase, COMT) by Related Dihydroxybenzamides
Catechol-O-methyltransferase (COMT) is an enzyme that plays a critical role in the metabolism of catecholamines. wikipedia.org COMT inhibitors are clinically significant, particularly in the treatment of Parkinson's disease, as they prevent the breakdown of levodopa. wikipedia.orgnih.gov The catechol structure is central to the binding and activity of COMT substrates and inhibitors.
Dihydroxybenzamides and related catechol-containing molecules have been investigated as COMT inhibitors. For instance, 2,3-dihydroxypyridine, which is structurally similar to the catechol moiety of this compound, acts as a competitive inhibitor of COMT with an inhibitor constant (Ki) of 15 µM. nih.gov It binds to the catechol-binding site but is not a substrate for methylation, making it a "dead-end" inhibitor. nih.gov Similarly, other catechol derivatives like N-(3,4-dihydroxyphenyl) maleimide (B117702) have been shown to be potent, irreversible inhibitors of COMT. nih.gov These studies on related structures suggest that the 2,3-dihydroxybenzoyl group within this compound is a key pharmacophore for potential COMT inhibition, acting by competing with endogenous catechol substrates at the enzyme's active site.
Table 2: COMT Inhibition by Natural Pentacyclic Triterpenes
| Compound | IC₅₀ [µM] | Inhibition Type |
|---|---|---|
| Oleanic acid | 3.89 | Mixed |
| Betulinic acid | 4.12 | Mixed |
| Celastrol | 5.07 | Mixed |
Data from a study on natural product COMT inhibitors, highlighting the half-maximal inhibitory concentration (IC₅₀) and the inhibition mechanism. nih.gov
Cellular Research Models for Examining Molecular-Level Cytotoxicity and Biological Pathways
This compound and its analogues are employed in cellular research models to investigate molecular-level events. The inherent reactivity and biological activity of the catechol structure can be harnessed to study cellular responses. For example, in studies of enzyme inhibitors, cytotoxicity assays are often performed to determine the selectivity of the compound. A study on novel poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which included dihydroxybenzylidene derivatives, used BRCA2-deficient chicken DT40 cells to demonstrate selective cytotoxicity, a key feature for potential anticancer agents. nih.gov
By introducing compounds like this compound into cell cultures, researchers can monitor effects on specific signaling pathways, cell viability, and proliferation. The ability of the catechol group to chelate metals and participate in redox cycling can be a mechanism of cytotoxicity, which allows for the study of cellular responses to oxidative stress and metal dyshomeostasis. These cellular models are crucial for understanding the fundamental biological pathways that a molecule may influence before any clinical consideration.
Application as Chemical Probes in Biological Systems to Elucidate Molecular Mechanisms
A primary application of this compound in non-clinical research is its use as a chemical probe. A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The utility of dihydroxybenzamides as probes stems from their defined interactions with specific biological targets.
As discussed, these molecules can serve as:
Probes for Iron Biology: Synthetic analogues of siderophores are used to dissect the mechanisms of microbial iron uptake. nih.gov
Probes for Immune Signaling: As antagonists of TLR2, they help to map the ligand-binding site and understand the conformational changes required for receptor activation or inhibition. nih.govresearchgate.net
Probes for Enzyme Function: As inhibitors of COMT, they are tools to study the enzyme's active site, substrate specificity, and role in neurotransmitter metabolism. nih.gov
The structure-activity relationship (SAR) studies conducted with series of related dihydroxybenzamide compounds allow researchers to systematically probe molecular recognition events. nih.gov By observing how small chemical changes affect biological activity, scientists can build detailed models of molecular interactions and elucidate the mechanisms that govern complex biological processes.
Future Directions and Emerging Research Avenues for N,n Diethyl 2,3 Dihydroxybenzamide
Development of Advanced Synthetic Strategies for Complex Functionalized Architectures
The future of N,N-Diethyl-2,3-dihydroxybenzamide and its derivatives in medicinal chemistry and materials science is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. Current approaches to synthesizing N,N-diethylbenzamides often involve the coupling of a corresponding benzoic acid with diethylamine (B46881). nih.govprepchem.comresearchgate.net For instance, a common method involves the activation of the carboxylic acid, such as m-toluic acid, with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate that readily reacts with diethylamine. researchgate.net Another established route is the reaction of benzoyl chloride with diethylamine in the presence of a base. prepchem.com
However, the synthesis of complex, functionalized architectures based on the this compound core requires more advanced strategies. Future research will likely focus on:
Late-Stage Functionalization: Developing methods to selectively introduce or modify functional groups on the catechol ring of a pre-formed this compound molecule. This would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Orthogonal Protection Strategies: The two hydroxyl groups of the catechol moiety present a synthetic challenge. Research into efficient and orthogonal protecting group strategies will be crucial for the selective functionalization of each hydroxyl group, enabling the creation of more complex and precisely designed molecules.
Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms can offer significant advantages in terms of reaction control, scalability, and the rapid optimization of reaction conditions for the synthesis of this compound and its analogs.
Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis could lead to more environmentally friendly and stereoselective production methods.
A significant area of exploration will be the incorporation of the this compound motif into larger, more complex molecular architectures. For example, the synthesis of polymers containing catechol moieties has been shown to yield materials with interesting adhesive properties, inspired by mussel foot proteins. nih.govmdpi.com Future synthetic work could explore the integration of this compound into polymers for biomedical applications.
Integration into Chemo-proteomics and Chemical Biology Methodologies for Target Identification
A pivotal future direction for this compound is its application in chemo-proteomics and chemical biology to identify and validate its biological targets. wikipedia.org The catechol group is a key feature that can be exploited for this purpose. Catechols can be oxidized to reactive ortho-quinones, which can then form covalent bonds with nucleophilic residues on proteins, such as cysteine. nih.govfrontiersin.org This reactivity provides a powerful handle for target identification.
Emerging research will likely involve the following approaches:
Development of Chemical Probes: A key step will be the design and synthesis of a chemical probe based on the this compound scaffold. This probe would typically contain a "warhead" (the reactive catechol group), a linker, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). frontiersin.orgrsc.org
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to map the reactive residues in a proteome. nih.gov An this compound-based probe could be used in competitive ABPP experiments to identify the specific proteins that it interacts with in a complex biological sample, such as a cell lysate. nih.govrsc.org
Target Deconvolution for Phenotypic Screens: If this compound is found to have an interesting biological effect in a phenotypic screen, chemo-proteomics will be essential to identify the protein(s) responsible for that effect.
By identifying the protein targets of this compound, researchers can gain a deeper understanding of its mechanism of action and potentially uncover new therapeutic applications. For example, studies on other catechol-containing natural products have revealed that they can target proteins in the endoplasmic reticulum, leading to the activation of the unfolded protein response, which has implications for cancer therapy. nih.govrsc.org
Rational Design of Novel Multi-Target Directed Ligands Based on the Benzamide (B126) Scaffold
The inherent complexity of many diseases has spurred a shift in drug discovery towards the development of multi-target directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. dundee.ac.uk The benzamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This makes the this compound core an excellent starting point for the rational design of MTDLs.
Future research in this area will likely focus on:
Pharmacophore Hybridization: This strategy involves combining the key structural features of different bioactive compounds into a single molecule. For example, the this compound scaffold could be combined with pharmacophores from other known ligands to create a hybrid molecule with a unique polypharmacological profile.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to different target proteins can be identified and then linked together to create a larger MTDL. The this compound core could serve as a central scaffold onto which different fragments are attached.
Computational Modeling and Machine Learning: In silico methods will play a crucial role in the rational design of MTDLs. Molecular docking, molecular dynamics simulations, and machine learning algorithms can be used to predict the binding of this compound derivatives to multiple targets and to guide the design of new compounds with optimized activity profiles.
The catechol moiety of this compound also offers opportunities for multi-target design. For instance, catechols are known to be inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov By modifying the benzamide scaffold, it may be possible to design MTDLs that inhibit COMT while also interacting with other relevant targets for neurological disorders.
Elucidation of Unexplored Molecular Mechanisms Through Structure-Based Research Approaches
A fundamental aspect of future research on this compound will be the detailed elucidation of its molecular mechanisms of action through structure-based research. This will involve determining the three-dimensional structures of the compound in complex with its biological targets.
Key experimental approaches will include:
X-ray Crystallography: Obtaining high-resolution crystal structures of this compound or its analogs bound to target proteins will provide a detailed picture of the binding interactions at the atomic level. This information is invaluable for understanding the basis of its activity and for guiding the design of more potent and selective derivatives. Structural data on a related sulfonamide derivative of N,N-diethylbenzamide has shown how the amide and sulfonamide groups can participate in hydrogen bonding within a crystal lattice, highlighting the importance of these functional groups in molecular recognition. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM can provide structural information about how this compound interacts with its targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the solution-state structure and dynamics of this compound and its interactions with target proteins.
Q & A
Basic: What are the optimal synthetic routes for N,N-Diethyl-2,3-dihydroxybenzamide?
Methodological Answer:
The synthesis typically involves reacting 2,3-dihydroxybenzoic acid with diethylamine after activation via acid chloride formation. Thionyl chloride (SOCl₂) or oxalyl chloride is used to convert the carboxylic acid to its reactive chloride intermediate. The acid chloride is then reacted with diethylamine in an aprotic solvent (e.g., dichloromethane) under controlled pH (maintained by Na₂CO₃). Industrial methods employ continuous flow reactors for scalability, ensuring consistent yields (>75%) and purity (>95%) .
Basic: How can researchers purify this compound to high purity?
Methodological Answer:
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For industrial-scale production, automated flash chromatography or crystallization under controlled cooling rates is preferred to minimize impurities like unreacted diethylamine or residual solvents .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals aromatic protons at δ 6.50–7.50 ppm and diethyl groups (δ 1.10–3.40 ppm).
- HRMS: High-resolution mass spectrometry confirms the molecular ion peak (C₁₁H₁₅NO₃⁺, calculated m/z 209.1052) and fragmentation patterns.
- FTIR: Peaks at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (phenolic -OH) validate functional groups.
Cross-validation with COSY and HSQC spectra resolves structural ambiguities, as demonstrated in metabolomic profiling studies .
Advanced: How does this compound interact with metal ions in biological systems?
Methodological Answer:
The compound’s dihydroxybenzamide moiety enables chelation of divalent metals (e.g., Fe²⁺, Cu²⁺). Researchers use UV-Vis spectroscopy to monitor metal-ligand complex formation (e.g., absorbance shifts at 450–500 nm). In vitro assays with cell lysates or purified enzymes (e.g., iron-dependent oxidoreductases) assess competitive binding. For instance, its iron-chelation activity is comparable to deferiprone (DFP), as shown in studies on oxidative stress models .
Advanced: How can contradictory bioactivity results across studies be resolved?
Methodological Answer:
Discrepancies may arise from variations in compound purity, assay conditions, or biological models. To address this:
Replicate Assays: Use standardized protocols (e.g., fixed pH, temperature) and include positive controls (e.g., known enzyme inhibitors).
Metabolomic Profiling: Apply PCA (Principal Component Analysis) to HRMS data to identify confounding metabolites or degradation products.
Structural Analog Comparison: Test derivatives (e.g., N,N-dimethyl analogs) to isolate functional group contributions.
Evidence from anti-trypanosomal studies highlights the importance of controlling phenolic OH substituents and amide stability .
Advanced: What mechanistic insights explain its enzyme inhibition properties?
Methodological Answer:
The compound inhibits enzymes via competitive binding at active sites or allosteric modulation. For example, in studies on oxidoreductases:
- Docking Simulations: Molecular docking (using AutoDock Vina) predicts binding affinities to catalytic metal ions or cofactor-binding pockets.
- Kinetic Assays: Lineweaver-Burk plots distinguish between competitive (Km increases) and non-competitive (Vmax decreases) inhibition.
- Fluorescence Quenching: Monitor tryptophan residue fluorescence in enzymes to confirm conformational changes upon ligand binding .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of aerosols.
- Waste Disposal: Collect organic waste in sealed containers for incineration.
- Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff. Safety protocols align with OSHA standards for amide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
